

molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine

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Compound of Interest

Compound Name: 3,4,5-Trichloro-2,6-dimethylpyridine

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An In-Depth Technical Guide to the Molecular Structure of **3,4,5-Trichloro-2,6-dimethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloro-2,6-dimethylpyridine, a member of the highly functionalized pyridine family, represents a significant building block for medicinal chemistry and materials science. The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.^{[1][2]} This guide provides a comprehensive analysis of the molecular structure of **3,4,5-Trichloro-2,6-dimethylpyridine**, delving into its computed structural and electronic properties, anticipated spectroscopic signatures, and likely chemical reactivity. We will explore a plausible synthetic pathway and discuss how its unique substitution pattern—featuring both electron-donating methyl groups and electron-withdrawing chlorine atoms—creates a versatile platform for the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-trichloro-2,6-lutidine, is a solid, polychlorinated heterocyclic aromatic compound.^[3] Its core structure consists of a pyridine ring substituted with three chlorine atoms at the 3, 4, and 5 positions, and two methyl groups at the

2 and 6 positions. This specific arrangement of substituents dictates its physical and chemical behavior.

The fundamental identifiers and computed physicochemical properties are summarized below. These values, primarily derived from computational models, provide a baseline for understanding the molecule's behavior in various chemical environments.[\[4\]](#)[\[5\]](#)

Property	Value	Source
IUPAC Name	3,4,5-trichloro-2,6-dimethylpyridine	[4]
Synonyms	3,4,5-Trichloro-2,6-lutidine; 2,6-Dimethyl-3,4,5-trichloropyridine	[4]
CAS Number	28597-08-2	[4]
Molecular Formula	C ₇ H ₆ Cl ₃ N	[4]
Molecular Weight	210.49 g/mol	[4]
Canonical SMILES	CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl	[4]
InChIKey	OHVYZELVCDIERE-UHFFFAOYSA-N	[4]
Predicted LogP	3.54	[5]
Predicted Boiling Point	240.0 ± 35.0 °C at 760 mmHg	[5]
Predicted Density	1.4 ± 0.1 g/cm ³	[5]

Structural and Electronic Analysis (Theoretical)

While an experimental crystal structure is not publicly available, we can deduce significant details about the molecule's geometry and electronic landscape through computational modeling and an understanding of fundamental chemical principles.

Molecular Geometry

The central pyridine ring is aromatic and therefore planar. The two methyl groups at the C2 and C6 positions are sp^3 hybridized, while all ring atoms and the chlorine substituents are sp^2 hybridized. Due to steric hindrance between the bulky chlorine atoms and the adjacent methyl groups, some out-of-plane torsion or slight bond angle distortions are expected to minimize repulsive forces. The molecule possesses a C_2 axis of symmetry passing through the nitrogen atom and the C4-Cl bond, which renders the two methyl groups and the chlorine atoms at C3 and C5 chemically equivalent.

Electronic Effects of Substituents

The electronic character of the pyridine ring is significantly modulated by its substituents. This interplay is critical for predicting the molecule's reactivity.

- Chlorine Atoms (Cl): Act as electron-withdrawing groups through the inductive effect (-I) due to their high electronegativity. They also possess lone pairs that can participate in resonance, acting as weak electron-donating groups (+R). For halogens, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring towards electrophilic attack.
- Methyl Groups (CH_3): Act as electron-donating groups through both induction (+I) and hyperconjugation. They increase the electron density of the pyridine ring.
- Pyridine Nitrogen (N): The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect on the ring, making pyridine inherently less reactive towards electrophiles than benzene.^[6]

The combination of three strongly withdrawing chlorine atoms and the ring nitrogen makes the carbon atoms of the pyridine ring significantly electron-deficient. This is partially offset by the electron-donating methyl groups. This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its further functionalization.

Caption: Electronic influences on the **3,4,5-Trichloro-2,6-dimethylpyridine** ring.

Anticipated Spectroscopic Signatures

While published spectra for this specific molecule are not readily available, its key spectroscopic features can be reliably predicted based on its symmetrical structure.

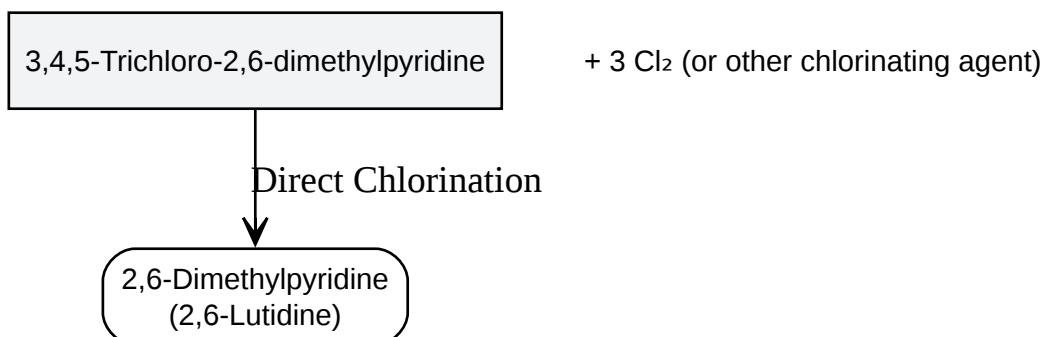
- ^1H NMR: Due to the molecule's symmetry, the two methyl groups at positions C2 and C6 are chemically equivalent. Therefore, the proton NMR spectrum is expected to be very simple, showing a single sharp singlet in the aliphatic region (likely \sim 2.5-2.8 ppm), integrating to 6 protons.
- ^{13}C NMR: The symmetry of the molecule results in four distinct carbon environments. The anticipated spectrum would show:
 - One signal for the two equivalent methyl carbons ($\text{C}_2\text{-CH}_3$ and $\text{C}_6\text{-CH}_3$).
 - One signal for the two equivalent substituted carbons C2 and C6.
 - One signal for the two equivalent chlorine-substituted carbons C3 and C5.
 - One signal for the unique chlorine-substituted carbon C4.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would reflect the natural abundance of ^{35}Cl and ^{37}Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching absorptions in the fingerprint region.

Proposed Synthesis and Experimental Workflow

A direct and plausible route to **3,4,5-Trichloro-2,6-dimethylpyridine** is the electrophilic chlorination of the readily available starting material, 2,6-dimethylpyridine (2,6-lutidine). The electron-donating methyl groups activate the ring towards substitution, although the inherent electron-deficient nature of the pyridine ring requires forcing conditions.

Retrosynthetic Approach

The synthesis can be envisioned as the direct functionalization of the lutidine core.



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Caption: Retrosynthetic analysis for the target molecule.

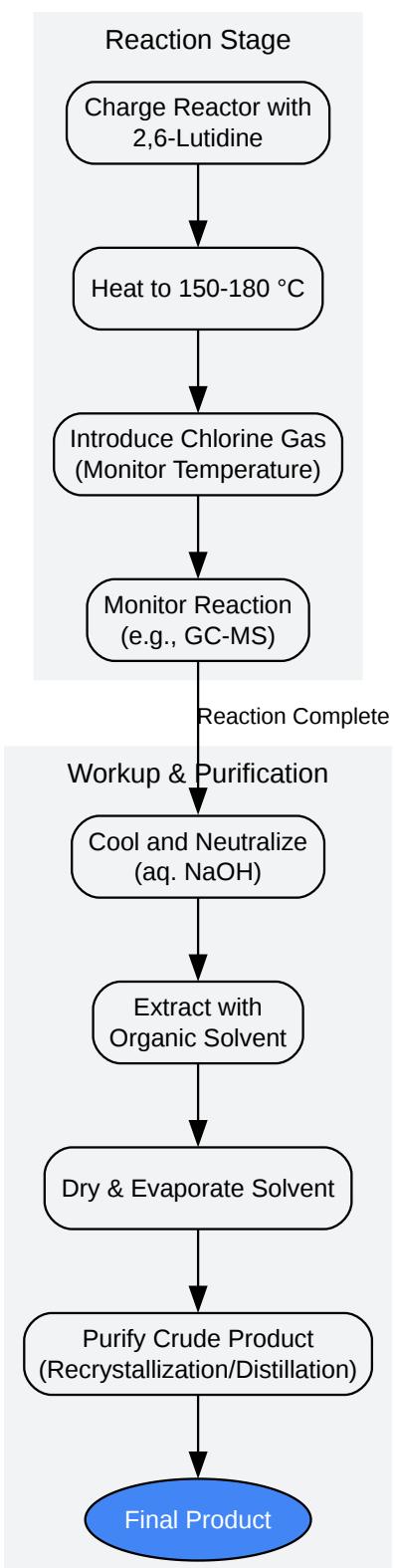
Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for the chlorination of pyridine derivatives.^[7] Optimization would be required.

- Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine gas and HCl byproduct.
- Reaction: 2,6-dimethylpyridine (1.0 mole) is charged into the flask. The reaction is heated to 150-180 °C.
- Chlorination: Chlorine gas is bubbled through the molten starting material at a controlled rate. The reaction is highly exothermic and temperature should be carefully monitored. The reaction is continued for several hours until GC-MS analysis of an aliquot shows consumption of the starting material and intermediates.
- Workup: After cooling to room temperature, the reaction mixture, which contains the desired product and HCl salts, is cautiously neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.
- Extraction: The neutralized mixture is extracted several times with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layers are combined.

- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation to yield pure **3,4,5-Trichloro-2,6-dimethylpyridine**.

Synthetic Workflow Diagram



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Caption: Proposed workflow for synthesis and purification.

Chemical Reactivity and Applications in Drug Discovery

The true value of **3,4,5-Trichloro-2,6-dimethylpyridine** for medicinal chemists lies in its potential for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, enhanced by the three chlorine atoms, makes it an excellent substrate for reactions with various nucleophiles.

- **Site Selectivity:** The chlorine at the C4 position is expected to be the most reactive towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, which provides greater stabilization compared to attack at C3 or C5.
- **Versatile Derivatization:** This reactivity allows for the strategic, and potentially sequential, displacement of the chlorine atoms with a wide range of nucleophiles, including:
 - O-nucleophiles: Alcohols and phenols to form ethers.
 - N-nucleophiles: Amines (primary and secondary) to form substituted anilines, which are common in bioactive molecules.
 - S-nucleophiles: Thiols to form thioethers.

This capacity for diversification makes **3,4,5-Trichloro-2,6-dimethylpyridine** a powerful scaffold. A drug development professional could use this core to build a library of compounds where different functional groups are systematically placed at the 3, 4, and 5 positions, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. The methyl groups at C2 and C6 provide steric bulk and lipophilicity, which can be crucial for tuning properties like metabolic stability and protein-binding interactions.[\[2\]](#)

Conclusion

3,4,5-Trichloro-2,6-dimethylpyridine is a structurally intriguing molecule whose full potential is yet to be explored in the literature. Its symmetrical, highly functionalized, and electron-deficient pyridine core makes it an ideal candidate for synthetic exploitation. Based on established chemical principles, its structure is readily predictable, and its reactivity is primed

for diversification via nucleophilic aromatic substitution. For researchers in drug discovery, this compound serves as a versatile and valuable scaffold, offering multiple handles for chemical modification to generate novel molecules with tailored pharmacological profiles. Further experimental validation of its synthesis, structure, and reactivity will undoubtedly cement its role as a valuable tool in the chemist's arsenal.

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